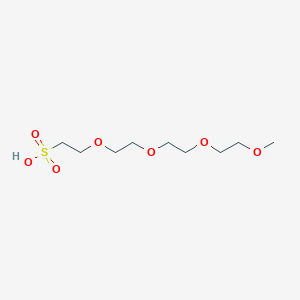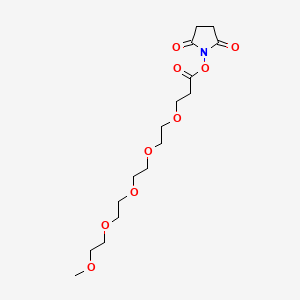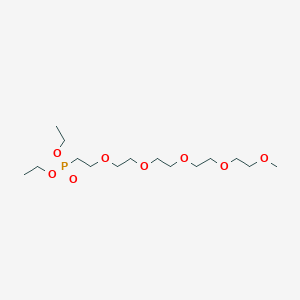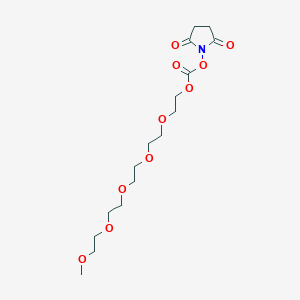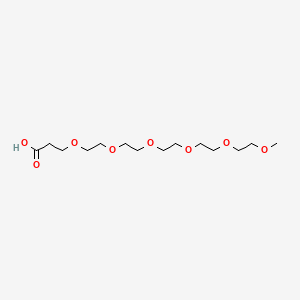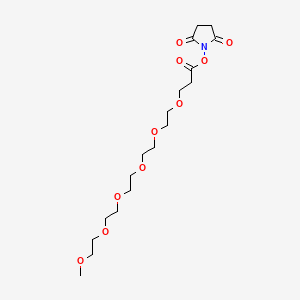
MS417
Overview
Description
MS417 is a selective inhibitor of bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extra-terminal (BET) family. This compound is designed to block BRD4 binding to the acetylated nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcriptional complex, effectively attenuating NF-κB transcriptional activation of pro-inflammatory genes . This compound is structurally related to I-BET and shares the same thieno-triazolo-1,4-diazepine scaffold as JQ1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
MS417 is synthesized through a multi-step process involving the formation of the thieno-triazolo-1,4-diazepine scaffold. The synthetic route typically involves the following steps:
Formation of the thieno ring: This step involves the cyclization of a suitable precursor to form the thieno ring.
Formation of the triazolo ring: The triazolo ring is formed through a cyclization reaction involving a suitable precursor.
Formation of the diazepine ring: The diazepine ring is formed through a cyclization reaction involving a suitable precursor.
Final assembly: The final step involves the coupling of the thieno, triazolo, and diazepine rings to form the complete thieno-triazolo-1,4-diazepine scaffold.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent, to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MS417 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: this compound can undergo reduction reactions, which involve the addition of hydrogen or the removal of oxygen.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example:
Oxidation: The major products may include oxidized derivatives of this compound.
Reduction: The major products may include reduced derivatives of this compound.
Substitution: The major products may include substituted derivatives of this compound.
Scientific Research Applications
MS417 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of BRD4 in various chemical processes.
Biology: this compound is used to investigate the role of BRD4 in biological processes, such as gene transcription and chromatin remodeling.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections.
Industry: This compound is used in the development of new drugs and therapeutic agents .
Mechanism of Action
MS417 exerts its effects by selectively inhibiting BRD4, a member of the BET family of proteins. BRD4 recognizes and binds to acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation. By inhibiting BRD4, this compound prevents the binding of BRD4 to acetylated NF-κB, thereby attenuating NF-κB transcriptional activation of pro-inflammatory genes . This mechanism of action makes this compound a promising candidate for the treatment of diseases characterized by dysregulated NF-κB activity, such as cancer and inflammation .
Comparison with Similar Compounds
MS417 is structurally related to other BET inhibitors, such as I-BET and JQ1. These compounds share a similar thieno-triazolo-1,4-diazepine scaffold and inhibit BRD4 by preventing its binding to acetylated lysine residues . this compound has unique properties that distinguish it from other BET inhibitors:
Selectivity: This compound exhibits high selectivity for BRD4 over other bromodomain-containing proteins.
Efficacy: This compound has demonstrated efficacy in preclinical models of cancer and inflammation, making it a promising candidate for further development .
List of Similar Compounds
I-BET: A BET inhibitor with a similar thieno-triazolo-1,4-diazepine scaffold.
JQ1: Another BET inhibitor with a similar scaffold and mechanism of action.
OTX015: A BET inhibitor with a different scaffold but similar mechanism of action.
Properties
IUPAC Name |
methyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRCIHACOIMRKY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





